3-Iodo-2-methylpropanoic acid
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Overview
Description
3-Iodo-2-methylpropanoic acid is an organic compound with the molecular formula C₄H₇IO₂ It is a derivative of propanoic acid, where an iodine atom is substituted at the third carbon and a methyl group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-2-methylpropanoic acid typically involves the iodination of 2-methylpropanoic acid. One common method is the halogenation reaction, where 2-methylpropanoic acid is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via the formation of an intermediate, which then undergoes substitution to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2-methylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction Reactions: Reduction of the iodine atom can yield 2-methylpropanoic acid or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substitution reactions yield various derivatives, such as 3-hydroxy-2-methylpropanoic acid or 3-amino-2-methylpropanoic acid.
- Oxidation reactions can produce 2-methylpropanoic acid or 2-methylpropanone.
- Reduction reactions typically yield 2-methylpropanoic acid.
Scientific Research Applications
3-Iodo-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-iodo-2-methylpropanoic acid exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile, leading to the formation of new bonds and functional groups. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, resulting in the formation of different products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Iodo-2-methylpropanoic acid: Similar structure but with the iodine atom at the second carbon.
3-Bromo-2-methylpropanoic acid: Bromine substituted instead of iodine.
3-Chloro-2-methylpropanoic acid: Chlorine substituted instead of iodine.
Uniqueness: 3-Iodo-2-methylpropanoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic size and higher electronegativity of iodine influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and research.
Properties
IUPAC Name |
3-iodo-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACSEXXDYSPIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CI)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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